molecular formula C15H18BNO6 B1441880 (1-(tert-Butoxycarbonyl)-7-(methoxycarbonyl)-1H-indol-2-yl)boronic acid CAS No. 953411-05-7

(1-(tert-Butoxycarbonyl)-7-(methoxycarbonyl)-1H-indol-2-yl)boronic acid

Cat. No. B1441880
CAS RN: 953411-05-7
M. Wt: 319.12 g/mol
InChI Key: DUYWVUSQQWEWAZ-UHFFFAOYSA-N
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Description

Boronic acids are one of the most important classes of compounds in organic chemistry. They are used as intermediates in the synthesis of a wide range of organic compounds . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis . The methoxycarbonyl group is a type of ester group, which is often used in organic synthesis due to its reactivity .


Synthesis Analysis

The synthesis of boronic acids often involves the reaction of a boron trihalide with a Grignard or organolithium reagent . The Boc group can be introduced using Boc2O and a suitable base . The methoxycarbonyl group can be introduced using methoxycarbonyl chloride .


Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a boron atom bonded to three other atoms, one of which is typically a carbon atom . The Boc group consists of a carbonyl group bonded to an oxygen atom, which is in turn bonded to a tert-butyl group . The methoxycarbonyl group consists of a carbonyl group bonded to a methoxy group .


Chemical Reactions Analysis

Boronic acids are known to undergo a variety of chemical reactions, including Suzuki-Miyaura cross-coupling reactions . The Boc group can be removed under acidic conditions . The methoxycarbonyl group can undergo reactions typical of esters, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids depend on their specific structure . The Boc group is non-polar and hydrophobic, which can affect the solubility of the compound . The methoxycarbonyl group is polar and can participate in hydrogen bonding .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid derivative is frequently used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds. This reaction is essential for synthesizing various organic compounds, including pharmaceuticals and polymers . The high reactivity of this compound with various electrophiles makes it a valuable reagent in constructing complex molecular architectures.

Copper-Catalyzed Trifluoromethylation

The compound serves as a reactant in copper-catalyzed trifluoromethylation reactions. This process is significant for introducing trifluoromethyl groups into molecules, which can dramatically alter the chemical and physical properties of a compound, such as increasing metabolic stability or altering binding affinity in drug molecules .

Palladium-Catalyzed Benzylation

1-BOC-7-(methoxycarbonyl)indole-2-boronic acid is utilized in palladium-catalyzed benzylation reactions. This application is crucial for the synthesis of benzylated compounds, which are common motifs in bioactive molecules and can improve pharmacokinetic properties .

Homocoupling Reactions

In homocoupling reactions, this boronic acid derivative is used to link two identical molecules to form a symmetrical biaryl compound. These biaryl structures are found in various natural products and active pharmaceutical ingredients .

Synthesis of Hydroxyquinones

The compound is involved in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones. Hydroxyquinones are important in the field of material science and as intermediates in the synthesis of more complex organic molecules .

Preparation of Dihalogenated Pyrazoles

It acts as a reactant for the preparation of dihalogenated pyrazoles via dipolar cycloaddition by palladium-catalyzed cross-coupling processes. Pyrazoles are significant heterocycles in medicinal chemistry, often found in compounds with analgesic, anti-inflammatory, and antipyretic properties .

Synthesis of Isocryptolepine Alkaloid

This boronic acid derivative is used in the synthesis of the isocryptolepine alkaloid and its related skeletons using a modified Pictet-Spengler reaction. Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms and have pronounced physiological actions on humans .

Material Chemistry Applications

Indolylboronic acids, including 1-BOC-7-(methoxycarbonyl)indole-2-boronic acid, are associated with applications in material chemistry. They are used for modifying indoles, which are key scaffolds in many naturally occurring molecules and have applications ranging from organic light-emitting diodes (OLEDs) to sensors .

Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves the formation of a covalent bond between the boron atom and a carbon atom . The Boc group acts as a protecting group, preventing the functional group it is attached to from reacting . The methoxycarbonyl group can act as a leaving group in certain reactions .

Safety and Hazards

Like all chemicals, boronic acids should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed . The Boc group is generally considered safe, but its removal can generate isobutylene, a flammable gas . The methoxycarbonyl group is not particularly hazardous, but the compounds it is part of should still be handled with care .

Future Directions

The use of boronic acids in organic synthesis is a well-established field, but new applications and reactions are still being discovered . The use of protecting groups like the Boc group is also a mature field, but improvements in the methods for their introduction and removal are still being sought . The use of ester groups like the methoxycarbonyl group is ubiquitous in organic synthesis, and their reactions are a topic of ongoing research .

properties

IUPAC Name

[7-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO6/c1-15(2,3)23-14(19)17-11(16(20)21)8-9-6-5-7-10(12(9)17)13(18)22-4/h5-8,20-21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYWVUSQQWEWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674843
Record name [1-(tert-Butoxycarbonyl)-7-(methoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(tert-Butoxycarbonyl)-7-(methoxycarbonyl)-1H-indol-2-yl)boronic acid

CAS RN

953411-05-7
Record name 1-(1,1-Dimethylethyl) 7-methyl 2-borono-1H-indole-1,7-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953411-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(tert-Butoxycarbonyl)-7-(methoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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